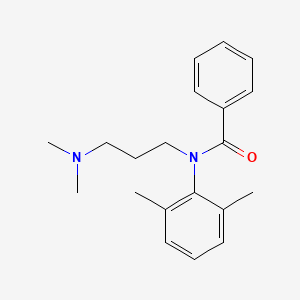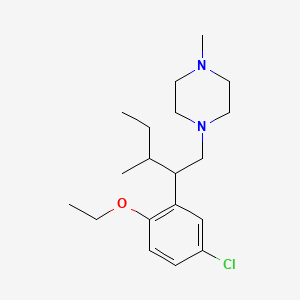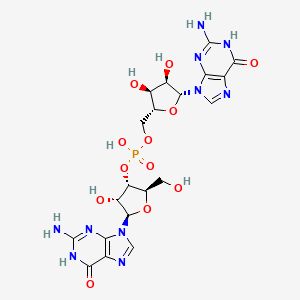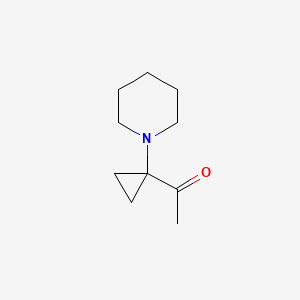
Benzanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl- is a chemical compound that belongs to the class of benzanilides. Benzanilides are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a benzanilide structure with two methyl groups at the 2’ and 6’ positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl- typically involves the reaction of 2,6-dimethylbenzoic acid with N-(3-dimethylaminopropyl)amine. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond . The reaction conditions usually include a solvent like dichloromethane and a catalyst such as N-hydroxysuccinimide (NHS) to facilitate the coupling reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the benzanilide structure.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzanilide derivatives with different functional groups replacing the dimethylamino group.
Applications De Recherche Scientifique
Benzanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(dimethylamino)propyl)benzanilide: Lacks the methyl groups at the 2’ and 6’ positions.
N-(3-(dimethylamino)propyl)-2’,4’-dimethylbenzanilide: Has methyl groups at different positions on the benzanilide ring.
N-(3-(dimethylamino)propyl)-2’,6’-diethylbenzanilide: Contains ethyl groups instead of methyl groups at the 2’ and 6’ positions.
Uniqueness
The presence of the dimethylamino group and the specific positioning of the methyl groups at the 2’ and 6’ positions confer unique chemical and physical properties to Benzanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
17307-23-2 |
|---|---|
Formule moléculaire |
C20H26N2O |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C20H26N2O/c1-16-10-8-11-17(2)19(16)22(15-9-14-21(3)4)20(23)18-12-6-5-7-13-18/h5-8,10-13H,9,14-15H2,1-4H3 |
Clé InChI |
PWSKHEAQXAECID-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)



![N-{(2S)-1-[(4-Ethoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B13829248.png)

![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)
![Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-](/img/structure/B13829261.png)






